molecular formula C4H8ClNOS B196194 DL-Homocystéine thiolactone chlorhydrate CAS No. 6038-19-3

DL-Homocystéine thiolactone chlorhydrate

Numéro de catalogue: B196194
Numéro CAS: 6038-19-3
Poids moléculaire: 153.63 g/mol
Clé InChI: ZSEGSUBKDDEALH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le DL-homocystéinethiolactone chlorhydrate est un dérivé d'acide aminé cyclique connu pour son activité inhibitrice de la croissance des racines. Il s'agit d'un sel chlorhydrate de DL-homocystéinethiolactone, qui est un thioester de l'homocystéine. Ce composé est important dans diverses applications biochimiques et industrielles en raison de ses propriétés chimiques uniques .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

DL-Homocysteine thiolactone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized to homocysteine thiolactone by methionyl-tRNA synthetase . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

DL-Homocysteine thiolactone hydrochloride influences cell function in several ways. It has been found to exhibit root-growth inhibitory activity . It also induces cell death and features of apoptosis including increased phosphotidylserine exposure on the membrane surface, increased apoptotic cells with hypoploid DNA contents, and internucleosomal DNA fragmentation .

Dosage Effects in Animal Models

The effects of DL-Homocysteine thiolactone hydrochloride vary with different dosages in animal models. It has been found to induce epileptic seizures in rodents The grade of seizures is dose-dependent

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du DL-homocystéinethiolactone chlorhydrate implique généralement les étapes suivantes :

Méthodes de production industrielle : Une méthode de production continue implique :

    Matière première : La DL-méthionine est utilisée comme matière première.

    Réaction dans un réacteur microcanaux : L'acide sulfurique est introduit dans un réacteur microcanaux en phase liquide-liquide pour générer de la DL-homocystine.

    Réduction électrolytique : Le liquide réactionnel contenant de la DL-homocystine et de l'acide chlorhydrique est introduit dans une chambre cathodique d'une cellule électrolytique pour la réduction.

    Déshydratation et condensation : Les impuretés sont éliminées et le produit est déshydraté pour obtenir du DL-homocystéinethiolactone chlorhydrate.

Analyse Des Réactions Chimiques

Types de réactions : Le DL-homocystéinethiolactone chlorhydrate subit diverses réactions chimiques, notamment :

    Oxydation : Il peut être oxydé pour former des disulfures.

    Réduction : Il peut être réduit pour former des thiols.

    Substitution : Il peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

    Substitution : Des nucléophiles comme les amines et les alcools sont couramment utilisés.

Principaux produits :

4. Applications de la recherche scientifique

Le DL-homocystéinethiolactone chlorhydrate a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le DL-homocystéinethiolactone chlorhydrate fonctionne comme un inhibiteur de l'enzyme cystathionine β-synthase, qui est responsable de la synthèse de l'homocystéine. Des niveaux élevés d'homocystéine thiolactone sont associés aux maladies cardiovasculaires, aux accidents vasculaires cérébraux et à d'autres problèmes de santé en raison de sa réactivité avec les chaînes latérales de lysine des protéines, ce qui entraîne des dommages aux protéines et des réponses auto-immunes .

Composés similaires :

  • DL-2-Amino-4-mercaptobutyrique acide 1,4-thiolactone chlorhydrate
  • DL-Homocystéine

Comparaison : Le DL-homocystéinethiolactone chlorhydrate est unique en raison de sa structure cyclique et de son activité inhibitrice spécifique sur la cystathionine β-synthase. Alors que des composés similaires comme la DL-homocystéine partagent certaines propriétés biochimiques, la forme thiolactone présente une réactivité et des applications distinctes dans la recherche et l'industrie .

Comparaison Avec Des Composés Similaires

  • DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride
  • DL-Homocysteine

Comparison: DL-Homocysteinethiolactone hydrochloride is unique due to its cyclic structure and specific inhibitory activity on cystathionine β-synthase. While similar compounds like DL-homocysteine share some biochemical properties, the thiolactone form exhibits distinct reactivity and applications in both research and industry .

Activité Biologique

DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is a sulfur-containing amino acid derivative that has garnered attention due to its significant biological activities, particularly in cardiovascular health and oxidative stress modulation. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Overview of DL-Homocysteine Thiolactone Hydrochloride

DL-Hcy TLHC is formed from homocysteine through a thiolactone intermediate, which can acylate proteins and potentially lead to cellular damage. Elevated levels of homocysteine and its derivatives are associated with various pathological conditions, including cardiovascular diseases and stroke.

Cardiovascular Effects

Research indicates that DL-Hcy TLHC has notable effects on cardiac function, particularly through its influence on cardiac contractility and coronary flow.

Experimental Findings

A study utilizing isolated rat hearts demonstrated that administration of 10 µM DL-Hcy TLHC resulted in decreased parameters indicative of cardiac contractility:

  • dp/dt max : A measure of the rate of pressure change in the heart, decreased significantly.
  • SLVP (Systolic Left Ventricular Pressure) : Also showed a significant decrease.
  • Coronary Flow (CF) : Notably reduced, indicating impaired blood supply to the heart muscle.

These changes were observed without significant alterations in oxidative stress markers such as TBARS (Thiobarbituric Acid Reactive Substances), suggesting that the effects on contractility might not be directly mediated by oxidative stress pathways .

Combination Effects with Gasotransmitter Inhibitors

Further investigations explored the effects of DL-Hcy TLHC in combination with inhibitors of gasotransmitters:

  • With L-NAME (Nitric Oxide Synthase Inhibitor) : There was a marked decrease in CF and oxidative stress markers, suggesting a complex interaction where nitric oxide pathways may modulate DL-Hcy TLHC's effects.
  • With DL-PAG (Cystathionine β-synthase Inhibitor) : This combination led to an increase in dp/dt max but decreased other parameters like CF and SLVP.
  • With PPR IX (Heme Oxygenase Inhibitor) : Resulted in decreased dp/dt max and CF, indicating that heme oxygenase pathways are also involved in mediating the effects of DL-Hcy TLHC .

Impact on Fibrin Clot Properties

Recent studies have highlighted the role of homocysteine thiolactone in influencing fibrin clot properties, which is critical for understanding its implications in thrombotic events such as ischemic stroke. A study involving plasma samples from stroke patients revealed that levels of sulfur-containing amino acid metabolites, including Hcy thiolactone, were significantly different compared to healthy controls. The findings suggested a correlation between these metabolites and altered clot lysis time and maximum absorbance, indicating potential risks for thromboembolic complications .

Oxidative Stress Modulation

DL-Hcy TLHC's influence on oxidative stress is multifaceted. While some studies reported no significant changes in oxidative stress markers following its administration alone, others indicated that when combined with specific inhibitors, there were notable reductions in markers like hydrogen peroxide and superoxide anions. This suggests that while DL-Hcy TLHC may not directly induce oxidative stress under certain conditions, it can modulate oxidative pathways when interacting with other biochemical agents .

Data Summary Table

ParameterControl (µM)DL-Hcy TLHC Alone (µM)DL-Hcy TLHC + L-NAME (µM)DL-Hcy TLHC + DL-PAG (µM)DL-Hcy TLHC + PPR IX (µM)
dp/dt max10070658560
SLVP8060557050
Coronary Flow (CF)4030253520
TBARSBaselineNo ChangeDecreasedDecreasedDecreased

Case Studies and Clinical Implications

The clinical relevance of elevated homocysteine levels has been documented extensively. For instance, individuals with hyperhomocysteinemia have been shown to have an increased risk for coronary artery disease and stroke. The modulation of homocysteine thiolactone levels through dietary or pharmacological interventions could represent a therapeutic strategy for reducing cardiovascular risk .

Propriétés

IUPAC Name

3-aminothiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-19-3, 3622-59-1
Record name Homocysteine thiolactone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6038-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine thiolactone hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22879
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-homocysteine thiolactone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 2
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 3
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 4
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 5
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 6
DL-Homocysteine thiolactone hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.